molecular formula C14H16BNO B055388 2-Aminoethyl diphenylborinate CAS No. 524-95-8

2-Aminoethyl diphenylborinate

Cat. No.: B055388
CAS No.: 524-95-8
M. Wt: 225.10 g/mol
InChI Key: BLZVCIGGICSWIG-UHFFFAOYSA-N
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Description

Aminoethoxydiphenylborane, also known as 2-aminoethoxydiphenylborane, is an organoboron compound with the chemical formula C₁₄H₁₆BNO. It is a white solid that is soluble in organic solvents such as ethanol and methanol. This compound is known for its ability to inhibit inositol trisphosphate (IP₃) receptors and transient receptor potential (TRP) channels, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

2-Aminoethyl diphenylborinate, also known as 2-APB, primarily targets the Orai3 protein and transient receptor potential 2 channels . The Orai3 protein is a calcium release-activated calcium modulator , while transient receptor potential 2 channels are involved in calcium influx in neurons .

Mode of Action

2-APB acts as an activator of the Orai3 protein and an inhibitor of calcium influx through transient receptor potential 2 channels . It is a membrane-permeable modulator of intracellular IP3-induced calcium release . This means it can cross the cell membrane and regulate the release of calcium ions inside the cell triggered by IP3 .

Biochemical Pathways

The primary biochemical pathway affected by 2-APB is the calcium signaling pathway . By modulating the activity of Orai3 protein and transient receptor potential 2 channels, 2-APB influences the flow of calcium ions within cells . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neurotransmission .

Pharmacokinetics

Given its membrane-permeable nature , it can be inferred that 2-APB is likely to be readily absorbed and distributed within the body. Its metabolism and excretion would depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.

Result of Action

The action of 2-APB results in the modulation of calcium signaling within cells . By activating the Orai3 protein and inhibiting calcium influx through transient receptor potential 2 channels, 2-APB can alter the concentration of calcium ions within cells . This can have various molecular and cellular effects, depending on the specific roles of calcium signaling in different cell types and physiological contexts .

Biochemical Analysis

Biochemical Properties

2-Aminoethyl diphenylborinate plays a significant role in biochemical reactions, particularly in the modulation of calcium signaling. It interacts with various enzymes, proteins, and other biomolecules. One of its primary targets is the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in the release of calcium from intracellular stores . This compound inhibits IP3R, thereby reducing calcium release. Additionally, it affects store-operated calcium entry (SOCE) channels and transient receptor potential (TRP) channels, including TRPV1, TRPV2, and TRPV3 . These interactions highlight the compound’s role in regulating calcium homeostasis and signaling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for processes such as cell differentiation, proliferation, and apoptosis . In breast cancer cells, this compound has been shown to inhibit store-operated calcium entry, leading to reduced cell proliferation . Furthermore, it affects gene expression and cellular metabolism by altering calcium-dependent signaling cascades. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated calcium signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calcium channels and receptors. By binding to IP3R, it inhibits the release of calcium from the endoplasmic reticulum . Additionally, this compound modulates SOCE channels and TRP channels, affecting calcium influx into the cell . These interactions result in altered calcium signaling, which in turn influences various cellular processes. The compound’s ability to inhibit or activate specific channels and receptors makes it a versatile tool for studying calcium-dependent mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over time, degradation products may form, potentially altering its efficacy and specificity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of calcium signaling . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate calcium signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes without causing harm. These findings emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis, such as the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and stromal interaction molecule (STIM) . By modulating these pathways, the compound affects metabolic flux and metabolite levels, influencing cellular energy balance and signaling dynamics. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as membrane permeability and binding affinity. These transport and distribution dynamics are essential for understanding how this compound exerts its effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with IP3R and modulates calcium release . Additionally, it can be found in other cellular compartments, such as the plasma membrane and cytoplasm, where it affects calcium influx and signaling . The specific targeting signals and post-translational modifications that direct this compound to these compartments are important for its precise regulation of cellular processes.

Preparation Methods

Aminoethoxydiphenylborane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylborinic acid with 2-aminoethanol. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Aminoethoxydiphenylborane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of boronic acid derivatives.

    Reduction: Reduction reactions can convert aminoethoxydiphenylborane into different borane derivatives.

    Substitution: It can participate in substitution reactions where the amino or ethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aminoethoxydiphenylborane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Aminoethoxydiphenylborane is unique due to its dual inhibition of IP₃ receptors and TRP channels. Similar compounds include:

These compounds differ in their specific interactions with molecular targets and their overall biological effects, highlighting the uniqueness of aminoethoxydiphenylborane in scientific research.

Properties

IUPAC Name

2-diphenylboranyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVCIGGICSWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040389
Record name 2-Aminoethoxydiphenyl borate
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Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name Diphenylborinic acid 2-aminoethyl ester
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CAS No.

524-95-8
Record name 2-Aminoethoxydiphenyl borate
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Record name 2-Aminoethoxydiphenylborate
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Record name 2-Aminoethyl diphenylborinate
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Record name 2-Aminoethoxydiphenyl borate
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Record name (2-aminoethoxy)(diphenyl)borane
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Record name 2-AMINOETHOXYDIPHENYLBORATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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